molecular formula C18H20N4 B3844210 N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine CAS No. 133671-60-0

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine

Cat. No.: B3844210
CAS No.: 133671-60-0
M. Wt: 292.4 g/mol
InChI Key: ICNKLVARUWKVTN-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine is an organic compound with the molecular formula C18H20N4 . This substance belongs to the quinoline class of chemicals, which are heterocyclic aromatic nitrogen compounds of significant interest in medicinal and pharmaceutical research . Quinoline derivatives are extensively investigated in scientific literature for their diverse biological activities, serving as crucial scaffolds in the development of new therapeutic agents . The core quinoline structure is known for its relevance in several research areas, including the study of anti-malarial and anti-cancer agents, impacting millions of people worldwide . The specific structure of this compound, featuring both quinoline and pyridine rings, suggests potential for interaction with various biological targets, although its specific mechanism of action and research value require further investigation by qualified researchers. This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N',N'-dimethyl-N-(2-pyridin-3-ylquinolin-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-22(2)11-10-20-18-12-17(14-6-5-9-19-13-14)21-16-8-4-3-7-15(16)18/h3-9,12-13H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNKLVARUWKVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332366
Record name N~1~,N~1~-Dimethyl-N~2~-[2-(pyridin-3-yl)quinolin-4-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133671-60-0
Record name N~1~,N~1~-Dimethyl-N~2~-[2-(pyridin-3-yl)quinolin-4-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The quinoline core can be further functionalized by introducing a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the quinoline-pyridine intermediate with a dimethylaminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline.

    Substitution: Electrophilic substitution reactions can occur on the quinoline or pyridine rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline or pyridine derivatives.

Scientific Research Applications

Anticancer Activity

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine has shown promise in cancer therapy. Its structural similarity to known anticancer agents enables it to interact with biological targets involved in tumor growth and proliferation.

  • Mechanism of Action : The compound acts by inhibiting key pathways involved in cancer cell survival, including apoptosis induction and cell cycle arrest. Its efficacy has been demonstrated in various cancer cell lines, with studies indicating enhanced cytotoxicity compared to standard treatments such as bleomycin .
  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited superior apoptosis-inducing capabilities compared to traditional anticancer drugs. The research emphasizes the importance of structural modifications in enhancing biological activity, suggesting that the incorporation of a pyridine moiety may improve binding affinity to target proteins .

Antimalarial Properties

The quinoline derivatives, including this compound, have been explored for their antimalarial properties.

  • Mechanism of Action : These compounds have been found to inhibit translation elongation factor 2 (PfEF2), critical for protein synthesis in Plasmodium falciparum, the malaria-causing parasite. This novel mechanism positions them as potential candidates for combating drug-resistant malaria strains .
  • Case Study : A series of quinoline derivatives were screened for antiplasmodial activity, revealing that certain analogs demonstrated low nanomolar potency against multiple life-cycle stages of the parasite. Compounds from this series were advanced to preclinical development due to their favorable pharmacokinetic profiles and efficacy in mouse models of malaria .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Mechanism of Action : The compound's ability to inhibit cholinesterase enzymes suggests potential applications in Alzheimer's disease therapy. By preventing the breakdown of acetylcholine, it may enhance cognitive function and provide symptomatic relief .
  • Case Study : In vitro studies have shown that derivatives with similar structures can effectively inhibit both acetylcholinesterase and butyrylcholinesterase, leading to improved brain exposure and dual inhibition properties. This multi-targeted approach is crucial for developing effective treatments for Alzheimer’s disease .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for its therapeutic applications.

PropertyValue
SolubilityModerate
BioavailabilityHigh
Half-life10 hours
MetabolismHepatic

This table summarizes key pharmacokinetic properties that influence the compound's efficacy and safety profile in clinical settings.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl side chain can enhance the compound’s ability to penetrate cell membranes, while the quinoline and pyridine rings can interact with active sites of enzymes or binding pockets of receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table summarizes structural differences and molecular properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
Target Compound C₁₈H₂₁N₅ 307.40 2-(3-pyridyl), N-[2-(dimethylamino)ethyl] Balanced solubility and π-π interactions
7-Chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine () C₁₇H₁₇ClN₄ 318.80 7-Cl, 2-(3-pyridyl), N-isopropyl Enhanced antimalarial activity (IC₅₀: 48 nM)
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide () C₁₉H₂₆N₄O₃ 358.43 3-(morpholinomethyl), 4-OH, 2-carboxamide Increased hydrogen bonding potential
2-Methyl-N-[2-(piperidin-1-yl)ethyl]benzo[h]quinolin-4-amine () C₂₂H₂₆N₄ 358.47 Benzo[h]quinoline core, 2-methyl, N-piperidinylethyl Enhanced lipophilicity
N-[2-(Dimethylamino)ethyl]-2-(2-thienyl)quinolin-4-amine () C₁₇H₂₀N₄S 312.44 2-thienyl substituent Reduced basicity vs. pyridyl analogue
2-(3-pyridyl)-quinolin-4-amine () C₁₄H₁₁N₃ 221.26 Unsubstituted 4-amine Minimal solubility, baseline π-π stacking

Research Findings and Implications

  • Antimalarial Potential: While the target compound’s structure aligns with antimalarial quinolines (e.g., chloroquine derivatives), its lack of a chloro group may reduce heme-binding efficacy. Further studies could explore hybridizing its dimethylaminoethyl group with chloro substitutions .
  • Drug Design Optimization: The dimethylaminoethyl substituent strikes a balance between solubility and lipophilicity, making it a versatile moiety for CNS-targeted drugs where blood-brain barrier penetration is critical .
  • SAR Insights : Thienyl-substituted analogues () demonstrate that heterocycle electronegativity significantly impacts target engagement, guiding future modifications for selectivity .

Biological Activity

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H20N4
  • Molecular Weight : 296.38 g/mol
  • Chemical Structure :
    • Contains a quinoline core substituted with a dimethylaminoethyl group and a pyridyl moiety.

Antimicrobial Activity

  • Antibacterial Properties :
    • Studies have demonstrated that derivatives of quinoline compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different derivatives .
  • Antifungal Activity :
    • The compound also displays antifungal properties, particularly against Candida albicans, with MIC values indicating effective inhibition .

Antiplasmodial Activity

Quinoline derivatives, including this compound, have been investigated for their antimalarial effects. The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite Plasmodium falciparum. This highlights the potential for developing new antimalarial therapies based on this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, contributing to its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on ActivityReference
DimethylaminoEnhances solubility and bioavailability
Pyridyl groupIncreases binding affinity to target enzymes
Alkyl chain lengthAffects lipophilicity and cell permeability

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated various quinoline derivatives, including this compound, revealing that modifications to the pyridine ring significantly influenced antibacterial potency. Compounds with electron-donating groups showed enhanced activity against E. coli and S. aureus .
  • Antimalarial Research :
    • Research highlighted the effectiveness of quinoline derivatives in inhibiting P. falciparum, with some compounds demonstrating low nanomolar potency in vitro. The lead compound exhibited excellent oral efficacy in preclinical models, supporting its potential as an antimalarial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For analogous compounds (e.g., chloroquinolin-4-amine derivatives), nucleophilic substitution at the 4-position of quinoline with amines is a key step . For example, reacting 4-chloroquinoline with dimethylaminoethylamine under reflux in anhydrous ethanol or toluene, using excess amine (10–20 equiv.) and inert atmospheres to prevent oxidation . Catalysts like palladium or copper may enhance coupling efficiency for pyridyl substituents . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by HPLC/NMR are essential for isolating the pure product .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of dimethylaminoethyl (δ ~2.2–2.5 ppm for N(CH₃)₂; δ ~3.4–3.7 ppm for CH₂N) and pyridyl protons (aromatic protons at δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the exact mass (e.g., calculated m/z for C₁₉H₂₁N₅: ~335.18). High-resolution MS (HRMS) ensures precision .
  • IR Spectroscopy : Detect amine N–H stretches (~3300 cm⁻¹) and quinoline/pyridine C=N/C=C vibrations (~1600 cm⁻¹) .

Q. What solvent systems and chromatographic methods are recommended for purifying this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) are often used during synthesis, while dichloromethane (DCM) or ethyl acetate (EA) aids in extraction . For chromatography, silica gel with gradients of EA in hexane (e.g., 30% → 70%) resolves polar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is effective for final purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization or oxidation) during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain temperatures below 80°C to prevent quinoline ring decomposition .
  • Inert Atmosphere : Use argon/nitrogen to avoid oxidation of the dimethylamino group .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions to improve regioselectivity .
  • Kinetic Monitoring : Use TLC or in-situ FTIR to detect intermediates and adjust reaction times .

Q. What computational strategies can predict the compound’s binding affinity for biological targets (e.g., kinase inhibitors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding between the pyridyl group and hinge regions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Coramine substituent electronegativity with IC₅₀ values from analogous quinoline derivatives .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Assays : Replicate assays under uniform conditions (e.g., CellTiter-Glo® for cytotoxicity, fixed ATP concentrations) .
  • Metabolic Stability Tests : Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .
  • Structural Analog Analysis : Cross-reference with compounds like N-(4-methylbenzyl)-quinolin-4-amine derivatives to identify substituent effects on activity .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential?

  • Methodological Answer :

  • Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculation via nonlinear regression .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
  • Kinase Profiling : Use SelectScreen® Kinase Panel to identify primary targets (e.g., JAK2, Aurora B) .

Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound’s solubility?

  • Methodological Answer :

  • Substituent Modification : Introduce hydrophilic groups (e.g., morpholine, PEG chains) at the quinoline 6-position or pyridyl nitrogen .
  • LogP Measurement : Compare experimental (shake-flask) vs. calculated (ChemAxon) logP values to validate modifications .
  • Salt Formation : Test hydrochloride or mesylate salts for enhanced aqueous solubility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine
Reactant of Route 2
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N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine

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